molecular formula C14H13ClN2O2 B232030 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide

5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide

Cat. No. B232030
M. Wt: 276.72 g/mol
InChI Key: FCESTLBNTFPRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide, also known as JNJ-38877605, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in scientific research and has the potential to be used in the development of new drugs.

Mechanism of Action

5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide works by inhibiting the activity of CK2, which is a key regulator of several cellular processes. This inhibition leads to a decrease in cell growth and proliferation, as well as a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor properties, 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide has been found to have several other biochemical and physiological effects. It has been shown to induce autophagy, a process by which cells break down and recycle damaged proteins and organelles. This compound has also been found to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide for lab experiments is its specificity for CK2. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide. One area of research is the development of more potent inhibitors of CK2, which may have greater therapeutic potential. Another area of research is the investigation of the role of CK2 in various diseases, including cancer and inflammation. Finally, the use of 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide in combination with other drugs may lead to the development of more effective treatments for these diseases.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 6-methyl-2-pyridinecarboxylic acid to form the final product.

Scientific Research Applications

5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide has been extensively studied in various scientific research applications. It has been shown to inhibit the activity of several enzymes, including the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been found to have anti-inflammatory and anti-tumor properties.

properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H13ClN2O2/c1-9-4-3-5-13(16-9)17-14(18)11-8-10(15)6-7-12(11)19-2/h3-8H,1-2H3,(H,16,17,18)

InChI Key

FCESTLBNTFPRDB-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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